CYP Enzyme Inhibition Profiling: Target Compound vs. Mefenamic Acid in Human Liver Microsomes
The target compound exhibits a distinctive CYP inhibition profile in human liver microsomes. It inhibits CYP2C9 with an IC₅₀ of 8.37 μM, CYP2C19 with an IC₅₀ of 10.5 μM, and CYP2D6 with an IC₅₀ of 23.8 μM [1]. In contrast, mefenamic acid is primarily a substrate of CYP2C9 (Km in low micromolar range) and its reported IC₅₀ for COX-1 and COX-2 are 0.04 μM and 3 μM, respectively . The shift from sub-micromolar COX potency to moderate micromolar CYP inhibition indicates a fundamentally altered pharmacological target engagement profile. No direct COX inhibition data are available for the target compound, suggesting that its primary biological interaction landscape is CYP-mediated rather than COX-mediated [1].
| Evidence Dimension | CYP2C9, CYP2C19, CYP2D6 Inhibition (IC₅₀) in human liver microsomes |
|---|---|
| Target Compound Data | CYP2C9 IC₅₀ = 8.37 μM; CYP2C19 IC₅₀ = 10.5 μM; CYP2D6 IC₅₀ = 23.8 μM |
| Comparator Or Baseline | Mefenamic acid: COX-1 IC₅₀ = 0.04 μM; COX-2 IC₅₀ = 3 μM; CYP2C9 substrate (Km low μM); no reported CYP2D6/CYP2C19 inhibition IC₅₀ at comparable concentrations |
| Quantified Difference | Target compound CYP IC₅₀ values are 2–3 orders of magnitude higher (weaker) than mefenamic acid COX IC₅₀ values, indicating complete target switch from COX to CYP enzymes |
| Conditions | Human liver microsomes; dextromethorphan (CYP2D6), S-mephenytoin (CYP2C19), diclofenac (CYP2C9) as probe substrates; 10 min incubation with NADPH |
Why This Matters
For ADME-Tox screening or drug-drug interaction studies, the distinct CYP inhibition fingerprint of CAS 21122-68-9 makes it a mechanistically non-interchangeable tool compound relative to mefenamic acid, preventing misattribution of metabolic effects.
- [1] BindingDB. BDBM50514843 (CHEMBL4526732): CYP2D6, CYP2C19, CYP2C9 Inhibition Data. ChEMBL-curated dataset, Shandong University. View Source
